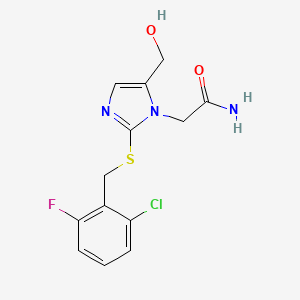
2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C13H13ClFN3O2S and its molecular weight is 329.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a novel organic molecule with significant potential in medicinal chemistry. Its structure comprises an imidazole ring, a thioether linkage, and a hydroxymethyl group, indicating diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and research findings.
- Molecular Formula : C14H16ClFN3O2S
- Molecular Weight : 325.81 g/mol
- CAS Number : 921846-40-4
Biological Activity Overview
The biological activities of this compound are primarily attributed to its unique structural features. The presence of the imidazole ring is known for various pharmacological effects, while the chloro and fluorine substituents enhance its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with imidazole structures exhibit notable antimicrobial activity. The specific compound under review has demonstrated effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 5-hydroxymethylimidazole | Antibacterial |
Anti-inflammatory Effects
Compounds derived from imidazole scaffolds have been reported to possess anti-inflammatory properties. The mechanism typically involves inhibition of pro-inflammatory cytokines and modulation of immune responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including glioma and liver cancer cells.
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could act on G protein-coupled receptors (GPCRs), affecting intracellular signaling cascades that lead to cellular responses such as apoptosis in cancer cells .
- Calcium Ion Regulation : The elevation of intracellular calcium ions through inositol trisphosphate signaling may also play a role in its anticancer effects .
Case Studies
A notable study evaluated the efficacy of this compound against glioma cells, demonstrating a significant reduction in cell viability through both apoptotic and necrotic pathways. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase, leading to enhanced therapeutic outcomes compared to standard treatments .
Propiedades
IUPAC Name |
2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2S/c14-10-2-1-3-11(15)9(10)7-21-13-17-4-8(6-19)18(13)5-12(16)20/h1-4,19H,5-7H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKBTTFHSHGPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC=C(N2CC(=O)N)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














